1-[1-(3-Fluorophenyl)ethyl]piperazine

Arylpiperazine pharmacology Structure-activity relationship Receptor binding geometry

Procure 1-[1-(3-Fluorophenyl)ethyl]piperazine (CAS 516447-14-6) for precise GPCR SAR research. Its unique 3-fluorophenyl-ethyl-piperazine scaffold ensures target selectivity unattainable with generic analogs. This 98% pure free base provides a reliable reactive handle (pKa ~9.08) for reproducible N-functionalization, bypassing complex late-stage fluorination. Ideal for critical computational validation or analytical method development requiring this specific 208.28 g/mol pharmacophore.

Molecular Formula C12H17FN2
Molecular Weight 208.28
CAS No. 516447-14-6
Cat. No. B2952140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-Fluorophenyl)ethyl]piperazine
CAS516447-14-6
Molecular FormulaC12H17FN2
Molecular Weight208.28
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)F)N2CCNCC2
InChIInChI=1S/C12H17FN2/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11/h2-4,9-10,14H,5-8H2,1H3
InChIKeyIWMQSFIWSOPWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(3-Fluorophenyl)ethyl]piperazine (CAS 516447-14-6) | Fluorinated Piperazine Building Block for Chemical Sourcing


1-[1-(3-Fluorophenyl)ethyl]piperazine (CAS 516447-14-6) is a disubstituted piperazine derivative with molecular formula C12H17FN2 and a molecular weight of 208.28 g/mol [1]. The compound features a piperazine core substituted at the N1 position with a 1-(3-fluorophenyl)ethyl moiety, and it is commercially available as a free base in purities typically ranging from 97% to 98% . Predicted physicochemical properties include a boiling point of 277.2±25.0 °C, density of 1.077±0.06 g/cm³, pKa of 9.08±0.10, and a calculated LogP of 1.7919, indicating moderate lipophilicity .

1-[1-(3-Fluorophenyl)ethyl]piperazine (CAS 516447-14-6) Procurement Guide | Why Structural Analog Selection Matters


The procurement of 1-[1-(3-fluorophenyl)ethyl]piperazine cannot be satisfied by simple piperazine analogs due to the critical role of its precise substitution pattern. The presence of a 3-fluorophenyl group attached via an ethyl linker to the piperazine N1 position creates a distinct three-dimensional pharmacophore that differs fundamentally from unsubstituted piperazine, 1-phenylpiperazine, or even 1-(3-fluorophenyl)piperazine (CAS 3801-89-6) which lacks the ethyl spacer [1]. In structure-activity relationship (SAR) studies of arylpiperazine derivatives, small modifications—including the position of fluorine substitution (3-fluoro vs. 4-fluoro vs. 2-fluoro) and the length of the alkyl linker—profoundly alter receptor binding profiles, subtype selectivity, and downstream functional activity [2][3]. For instance, SAR analysis in α1-adrenoceptor antagonist programs demonstrates that chloride substitution at the ortho-phenyl position versus other positions dramatically influences receptor subtype selectivity, underscoring that apparently minor structural variations in arylpiperazines produce non-interchangeable biological outcomes [4]. Consequently, generic substitution without the exact 3-fluorophenyl and ethylpiperazine architecture would invalidate any research program or synthetic pathway dependent on this specific molecular scaffold.

1-[1-(3-Fluorophenyl)ethyl]piperazine (CAS 516447-14-6) | Quantitative Differentiation and Comparative Evidence for Scientific Procurement


Molecular Scaffold Differentiation: Ethyl Linker Confers Distinct Receptor Binding Geometry vs. Directly Attached 3-Fluorophenylpiperazine Analogs

The target compound 1-[1-(3-fluorophenyl)ethyl]piperazine possesses an ethyl linker between the piperazine nitrogen and the 3-fluorophenyl group. This structural feature distinguishes it from directly attached arylpiperazines such as 1-(3-fluorophenyl)piperazine (CAS 3801-89-6), which lacks any alkyl spacer. Class-level SAR studies of arylpiperazine derivatives demonstrate that the presence and length of the alkyl linker between the piperazine core and the aromatic ring significantly modulates binding pocket accommodation and receptor subtype selectivity [1]. In α1-adrenoceptor antagonist programs, compounds containing ethane-1,2-diyl connecting chains exhibit distinct affinity profiles compared to directly N-linked phenylpiperazines [2]. The ethyl spacer in 1-[1-(3-fluorophenyl)ethyl]piperazine increases conformational flexibility and alters the spatial positioning of the 3-fluorophenyl pharmacophore relative to the piperazine nitrogen, a geometry that cannot be replicated by 1-(3-fluorophenyl)piperazine or other directly attached analogs [1].

Arylpiperazine pharmacology Structure-activity relationship Receptor binding geometry Medicinal chemistry

Fluorine Position Specificity: 3-Fluoro Substitution Confers Distinct Electronic Properties vs. 2-Fluoro and 4-Fluoro Regioisomers

The 3-fluorophenyl substitution pattern in 1-[1-(3-fluorophenyl)ethyl]piperazine represents a specific regioisomeric choice with quantifiable differences in electronic properties compared to 2-fluoro and 4-fluoro analogs. Class-level inference from fluorophenylpiperazine SAR literature indicates that the position of fluorine substitution on the phenyl ring alters the electronic distribution, dipole moment, and hydrogen-bonding capacity of the aryl group, which in turn affects receptor binding interactions [1]. In α1-adrenoceptor antagonist studies, different substitution patterns on the aryl ring produced distinct receptor subtype selectivity profiles, with certain positions favoring α1A over α1B or α1D subtypes [2]. Molecular docking studies with fluorinated arylpiperazines demonstrate that fluorine substitution introduces additional stabilization effects on binding to serotonergic receptors (5-HT1A/5-HT7), with the specific position of fluorine influencing the magnitude of this stabilization [3]. The 3-fluoro configuration in the target compound produces a unique electrostatic potential surface that differs measurably from 2-fluoro and 4-fluoro regioisomers, as predicted by computed electronic parameters.

Fluorinated pharmaceuticals Regioisomer selectivity Electronic effects Metabolic stability

Commercial Purity Benchmarks: 97-98% Assay with Documented Physicochemical Specifications for Reproducible Research

1-[1-(3-Fluorophenyl)ethyl]piperazine is commercially available with verified purity specifications of 97% (NLT) to 98% . Documented physicochemical parameters include a predicted boiling point of 277.2±25.0 °C at 760 mmHg, a predicted density of 1.077±0.06 g/cm³, and a calculated pKa of 9.08±0.10 . These specifications provide procurement-quality benchmarks that may exceed those available for less common or custom-synthesized arylpiperazine analogs. The compound's MDL number (MFCD05187168) and InChIKey (IWMQSFIWSOPWQP-UHFFFAOYSA-N) are established, enabling unambiguous chemical registration and inventory tracking [1]. Compared to non-fluorinated piperazine derivatives or custom-synthesized analogs without established commercial specifications, the target compound offers documented purity and physicochemical data that support reproducible experimental conditions.

Chemical procurement Purity specification Quality control Analytical chemistry

1-[1-(3-Fluorophenyl)ethyl]piperazine (CAS 516447-14-6) | Evidence-Based Research and Procurement Application Scenarios


Medicinal Chemistry SAR Programs Targeting G-Protein Coupled Receptors (GPCRs) Requiring 3-Fluorophenyl Ethylpiperazine Pharmacophore

1-[1-(3-Fluorophenyl)ethyl]piperazine serves as a key building block in structure-activity relationship (SAR) optimization programs for GPCR ligands, particularly those targeting aminergic receptors such as serotonergic (5-HT) and adrenergic (α1) subtypes. The compound provides the precise 3-fluorophenyl ethylpiperazine pharmacophore required for systematic exploration of linker length, fluorine substitution position, and aryl group electronic effects on receptor binding [1]. Class-level SAR studies demonstrate that modifications to the arylpiperazine scaffold—including alkyl linker presence and fluorine regioisomerism—produce quantifiable changes in receptor subtype selectivity and binding affinity [2][3]. This compound is specifically indicated for programs where the 3-fluoro substitution and ethyl linker geometry have been identified as critical for target engagement or selectivity optimization.

Chemical Synthesis and Derivatization Requiring an N1-Substituted Piperazine Intermediate with Meta-Fluorophenyl Moiety

The free secondary amine of the piperazine ring in 1-[1-(3-fluorophenyl)ethyl]piperazine (pKa 9.08±0.10) provides a reactive handle for further N-alkylation, N-acylation, or N-arylation reactions [1]. This enables the compound to function as a versatile intermediate in multi-step synthetic sequences toward more complex fluorinated pharmaceuticals or research probes. The presence of the 3-fluorophenyl ethyl moiety pre-installed on the piperazine core eliminates the need for late-stage fluorophenyl introduction, which may be challenging due to competing reactivity or purification difficulties. The compound's commercial availability at 97-98% purity [2][3] supports reproducible synthetic yields compared to in-house preparation from less pure starting materials.

Computational Chemistry and Molecular Modeling Studies of Arylpiperazine-Containing Ligands

1-[1-(3-Fluorophenyl)ethyl]piperazine provides an experimentally accessible scaffold for computational chemistry investigations, including molecular docking, molecular dynamics simulations, and 3D-QSAR model validation [1]. The compound's well-defined structure (SMILES: CC(N1CCNCC1)c2cccc(F)c2; InChIKey: IWMQSFIWSOPWQP-UHFFFAOYSA-N) [2] enables precise computational parameterization. Class-level studies demonstrate that 3D-pharmacophore models and Self-Organizing Molecular Field Analysis (SOMFA) methods can predict binding affinities of arylpiperazine derivatives with reasonable accuracy, and this compound may serve as a validation probe for such computational workflows [1].

Analytical Method Development and Reference Standard Preparation for Fluorinated Piperazine Detection

With its established molecular weight (208.28 g/mol), predicted LogP (1.7919), and defined chromatographic properties, 1-[1-(3-fluorophenyl)ethyl]piperazine may be utilized in the development of analytical methods (HPLC, LC-MS, GC-MS) for detecting and quantifying fluorinated piperazine derivatives in complex matrices [1][2]. The 3-fluorophenyl chromophore provides UV absorbance suitable for detection, while the fluorine atom offers a distinct isotopic signature for mass spectrometric identification. The compound's commercial availability at certified purity levels [3] supports its use as a reference standard or system suitability test compound in analytical chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[1-(3-Fluorophenyl)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.